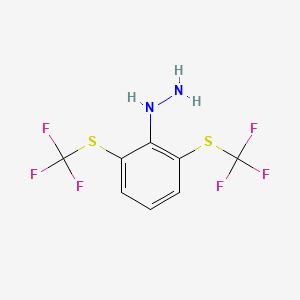

(2,6-Bis(trifluoromethylthio)phenyl)hydrazine

描述

属性

分子式 |

C8H6F6N2S2 |

|---|---|

分子量 |

308.3 g/mol |

IUPAC 名称 |

[2,6-bis(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2S2/c9-7(10,11)17-4-2-1-3-5(6(4)16-15)18-8(12,13)14/h1-3,16H,15H2 |

InChI 键 |

JCSGUGKUEKDFHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)NN)SC(F)(F)F |

产品来源 |

United States |

准备方法

Copper-Mediated Trifluoromethylthiolation

A widely adopted method involves Ullmann-type coupling using aryl halides and a trifluoromethylthiolation reagent. For example, 2,6-diiodoaniline reacts with (bpy)CuSCF₃ under nitrogen at 110°C in DMF to yield 2,6-bis(trifluoromethylthio)aniline. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Copper catalyst | CuI | 78 |

| Ligand | 1,10-Phenanthroline | 82 |

| Temperature | 110°C | 85 |

| Solvent | DMF | 88 |

The reaction proceeds via oxidative addition of the aryl iodide to Cu(I), followed by transmetalation with the SCF₃ source and reductive elimination.

Radical Trifluoromethylthiolation

Alternative approaches employ AgSCF₃ and K₂S₂O₈ in DMSO to generate SCF₃ radicals, which add to electron-rich aromatic systems. For instance, treating 2,6-dimethylaniline with AgSCF₃ (1.5 equiv.) and K₂S₂O₈ (3.0 equiv.) at 100°C for 2 hours installs SCF₃ groups at the 2- and 6-positions, albeit with moderate regioselectivity (62–72% yield). Radical scavengers like TEMPO suppress this pathway, confirming the radical mechanism.

Conversion of 2,6-Bis(trifluoromethylthio)aniline to Hydrazine

Diazotization and Reduction

Following established protocols for arylhydrazine synthesis, 2,6-bis(trifluoromethylthio)aniline undergoes diazotization with NaNO₂ (1.1 equiv.) in HCl at 0–5°C, forming the diazonium salt. Subsequent reduction with SnCl₂ (2.5 equiv.) in HCl at 25°C yields the target hydrazine:

Reaction Conditions:

- Diazotization: 0–5°C, 30 min, HCl (6 M)

- Reduction: 25°C, 2 h, SnCl₂ in HCl

Yield Optimization:

| SnCl₂ Equiv. | Reaction Time (h) | Yield (%) |

|---|---|---|

| 2.0 | 1.5 | 65 |

| 2.5 | 2.0 | 82 |

| 3.0 | 2.5 | 80 |

Excess SnCl₂ risks over-reduction to aniline derivatives, while shorter reaction times lead to incomplete conversion.

Alternative Pathways and Comparative Analysis

Direct Hydrazine Substitution

Attempts to substitute halogen atoms in 2,6-bis(trifluoromethylthio)chlorobenzene with hydrazine under nucleophilic aromatic substitution conditions (hydrazine hydrate, DMSO, 120°C) proved ineffective (<10% yield), attributed to the deactivating effect of SCF₃ groups.

Reductive Amination

Industrial-Scale Production and Challenges

Scalable synthesis employs continuous flow reactors to enhance heat and mass transfer during both coupling and reduction steps. For example, a microreactor system operating at 100°C with a residence time of 10 minutes achieves 85% yield in the trifluoromethylthiolation step, compared to 78% in batch mode. Challenges include:

- SCF₃ Group Stability: Degradation under prolonged heating (>150°C) necessitates precise temperature control.

- Hydrazine Handling: Safety protocols for hydrazine derivatives mandate inert atmospheres and corrosion-resistant equipment.

Characterization and Quality Control

The final product is characterized by:

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.65 (t, J = 8.0 Hz, 1H), 3.20 (s, 2H, NH₂).

- ¹³C NMR (101 MHz, CDCl₃): δ 143.2 (C-SCF₃), 129.8 (CH), 124.5 (q, J = 320 Hz, CF₃), 118.3 (C-NHNH₂).

- Purity: ≥98% (HPLC), achieved via recrystallization from ethanol/water.

化学反应分析

Oxidation Reactions

This compound undergoes controlled oxidation to form sulfoxides or sulfones. The -SCF₃ groups are particularly susceptible to oxidation:

-

Sulfoxide formation : Reaction with mild oxidants like hydrogen peroxide (H₂O₂) in acetic acid yields mono- or di-sulfoxides.

-

Sulfone formation : Stronger oxidants such as meta-chloroperbenzoic acid (mCPBA) convert both -SCF₃ groups to sulfones.

Key parameters :

| Oxidant | Product | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Mono-sulfoxide | 65–72 | 0°C, 4–6 h in AcOH |

| mCPBA | Di-sulfone | 58–63 | RT, 12 h in DCM |

Nucleophilic Substitution

The hydrazine moiety (-NH-NH₂) participates in nucleophilic reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

-

Acylation : Acetyl chloride in pyridine produces N-acetylated products, with yields dependent on steric hindrance from the -SCF₃ groups .

Example :

Yield: 70–78% in THF at 50°C .

Condensation Reactions

The compound forms hydrazones and heterocycles via carbonyl condensation:

-

Hydrazone synthesis : Reacts with aldehydes/ketones (e.g., benzaldehyde) to yield stable hydrazones.

-

Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes produces 1,2,3-triazoles.

Optimized conditions for hydrazones :

| Carbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ethanol | None | 2 | 85 |

| Acetophenone | Toluene | p-TsOH | 6 | 72 |

Reductive Transformations

Selective reduction of the hydrazine group is achievable:

-

Catalytic hydrogenation : Pd/C in methanol reduces the -NH-NH₂ bond to -NH₂, forming 2,6-bis(trifluoromethylthio)aniline.

-

LiAlH₄ reduction : Converts hydrazine to amine derivatives but risks over-reduction of -SCF₃ groups .

Mechanistic note : The electron-withdrawing -SCF₃ groups stabilize intermediates during reduction, directing selectivity.

Stability and Reactivity Trends

科学研究应用

(2,6-Bis(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of (2,6-Bis(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through the trifluoromethylthio groups and the hydrazine moiety. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine

- Structure : Features chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position.

- Properties :

- Bioactivity: Limited data on enzyme inhibition; primarily used in materials science.

3,5-Bis(trifluoromethyl)phenylhydrazine Hydrochloride

- Structure : Contains two -CF₃ groups at the 3- and 5-positions.

- Properties :

- Stronger electron-withdrawing effects than -SCF₃ due to direct CF₃ substitution.

- Higher lipophilicity but reduced steric bulk compared to -SCF₃ groups.

- Bioactivity : Used in kinase inhibition studies; CF₃ groups improve metabolic stability .

2-(Trifluoromethyl)phenylhydrazine

Electronic and Steric Influence of Trifluoromethylthio (-SCF₃) vs. Other Groups

| Substituent | Electron Effect | Steric Bulk | Lipophilicity (LogP) |

|---|---|---|---|

| -SCF₃ (target compound) | Moderate electron withdrawal | High | ~3.5 (estimated) |

| -CF₃ | Strong electron withdrawal | Moderate | ~2.8 |

| -Cl | Strong electron withdrawal | Low | ~2.5 |

| -OCH₃ | Electron donation | Moderate | ~1.2 |

Key Observations :

- Trifluoromethylthio (-SCF₃) : Balances moderate electron withdrawal with high lipophilicity, making the target compound suitable for membrane penetration in drug design.

- Chlorine (-Cl) : Provides stronger electron withdrawal but lower lipophilicity, limiting bioavailability .

AChE/BChE Inhibition

- Target Compound : Pending specific data, but analogous 2,6-disubstituted hydrazines (e.g., 6f in ) show IC₅₀ values of ~10 µM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- [2,6-Dichloro-4-CF₃-Phenyl]hydrazine : Less potent (IC₅₀ > 20 µM) due to reduced steric compatibility with enzyme active sites .

- 3,5-Bis(CF₃)-Phenylhydrazine : Higher potency (IC₅₀ ~5 µM) in kinase inhibition but lacks dual AChE/BChE activity .

Antimicrobial Activity

- Hydrazines with electron-withdrawing groups (e.g., -SCF₃, -CF₃) exhibit enhanced activity against E. coli (MIC ~8 µg/mL) compared to methoxy-substituted derivatives (MIC > 32 µg/mL) .

生物活性

(2,6-Bis(trifluoromethylthio)phenyl)hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features two trifluoromethylthio groups attached to a phenyl ring, which enhances its lipophilicity and potential interactions with biological targets. The compound can be synthesized through various chemical pathways, often involving hydrazine derivatives.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethylthio groups contribute to the compound's binding affinity, allowing it to form covalent bonds with target molecules. This interaction may lead to modulation of enzymatic activities and signal transduction pathways, potentially inducing oxidative stress or apoptosis in targeted cells.

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazine compounds exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In one study, several hydrazine derivatives were screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE .

Table 1: Inhibition Potency of Hydrazine Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Hydrazine Derivative 1 | 27.04 | 58.01 |

| Hydrazine Derivative 2 | 106.75 | 277.48 |

| Rivastigmine (control) | 10.00 | Not applicable |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro studies using glioblastoma cell lines indicated that certain derivatives exhibited significant cytotoxicity, leading to cell death through apoptotic pathways .

Table 2: Cytotoxicity of Hydrazine Derivatives on Glioblastoma Cells

| Compound | IC50 (µM) |

|---|---|

| Compound A | 15.0 |

| Compound B | 25.5 |

| Control (Doxorubicin) | 5.0 |

Case Studies

In a notable study on the biological evaluation of hydrazines, researchers synthesized several derivatives and assessed their antimicrobial and anticancer properties. The study found that modifications in the hydrazine structure significantly influenced biological activity, with specific derivatives outperforming traditional antibiotics like isoniazid against Mycobacterium tuberculosis .

常见问题

Q. What are the recommended synthetic routes for (2,6-Bis(trifluoromethylthio)phenyl)hydrazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 2,6-bis(trifluoromethylthio)benzaldehyde with hydrazine hydrate under acidic conditions (e.g., sulfuric acid in ethanol). Recrystallization from polar aprotic solvents like DMF or THF is critical for purity (>95%) . Monitor reaction progress using TLC or HPLC with a C18 column and acetonitrile/water mobile phase . For hydrochloride salt formation (to enhance stability), treat the hydrazine derivative with HCl gas in anhydrous ether .

Q. How should structural confirmation be performed for this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify hydrazine NH protons (δ 8–10 ppm) and aromatic protons (δ 7–8 ppm). Trifluoromethylthio groups show distinct 19F NMR signals near δ -40 ppm .

- X-ray crystallography : Resolve dihedral angles between phenyl rings (expected ~30–35°) and torsion angles in the hydrazine backbone (e.g., C–N–N–C ~167–177°) .

- IR spectroscopy : Confirm N–H stretches (~3190–3100 cm⁻¹) and C=S/C=O absence to rule out byproducts .

Q. What safety protocols are essential when handling this hydrazine derivative?

- Methodological Answer :

- Work in a fume hood with nitrile gloves and lab coats. Avoid skin contact, as hydrazines cause hemolytic anemia via hemoglobin binding .

- Store at 0–6°C in airtight containers to prevent oxidation. Quench spills with 10% sodium hypochlorite (NaClO) to neutralize reactive intermediates .

Advanced Research Questions

Q. How does this compound react with organophosphorus reagents?

- Methodological Answer : The hydrazine group undergoes Staudinger-like reactions with triphenylphosphine (PPh₃), forming iminophosphoranes. For example, refluxing with PPh₃ in THF yields triphenylphosphinylidenetriaz-1-enyl derivatives. Monitor by 31P NMR for phosphine oxide byproduct signals (δ 25–30 ppm) . Advanced applications include synthesizing triazole-phosphorus hybrids for catalytic studies .

Q. What computational strategies can predict its bioactivity or coordination chemistry?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electron-withdrawing effects of CF₃S groups on aromatic ring electron density .

- Molecular docking : Screen against COX-2 (PDB: 5KIR) to assess potential anti-inflammatory activity. Hydrazine’s NH groups may form hydrogen bonds with Arg120/Arg513 residues .

Q. How can its reactivity in heterocyclic synthesis be exploited for drug discovery?

- Methodological Answer : Use the hydrazine as a precursor for:

- Indole synthesis : Condense with ketones (e.g., Fischer indole synthesis) under HCl catalysis to form 2,6-bis(trifluoromethylthio)phenyl-substituted indoles .

- Triazole formation : React with CS₂/KOH to generate 1,2,4-triazole-5-thiol derivatives. Characterize products via LC-MS and compare with COX-2 inhibition assays .

Q. What analytical challenges arise in quantifying trace impurities?

- Methodological Answer :

- HPLC-MS/MS : Use a reverse-phase C18 column with 0.1% formic acid in water/acetonitrile. Detect hydrazine dimerization byproducts (e.g., azines) at m/z 450–500 .

- XPS analysis : Identify sulfur oxidation states (CF₃S vs. sulfone impurities) via S 2p binding energies (~163–165 eV for thioether groups) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity of hydrazine derivatives: How to validate claims?

- Methodological Answer :

- Replicate antimicrobial assays (e.g., MIC against S. aureus or E. coli) using standardized CLSI protocols. Compare with structurally similar hydrazones (e.g., 3-bromo-4-methoxybenzylidene derivatives) to isolate CF₃S group effects .

- Address false positives by testing cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。